molecular formula C8H8Cl2 B1348551 2-Chloro-1-(chloromethyl)-4-methylbenzene CAS No. 2719-39-3

2-Chloro-1-(chloromethyl)-4-methylbenzene

Cat. No.: B1348551
CAS No.: 2719-39-3
M. Wt: 175.05 g/mol
InChI Key: RQYVMDCDEGTWQD-UHFFFAOYSA-N
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Description

2-Chloro-1-(chloromethyl)-4-methylbenzene, also known as 4-Chloro-α,α-dichlorotoluene, is an organic compound with the molecular formula C8H8Cl2. This compound is a derivative of toluene, where the methyl group is substituted with two chlorine atoms. It is a colorless liquid that is used as an intermediate in the synthesis of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(chloromethyl)-4-methylbenzene typically involves the chlorination of 4-methyltoluene (p-xylene). The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2). The reaction conditions include:

    Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C.

    Catalyst: A catalyst such as ferric chloride (FeCl3) may be used to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous chlorination processes. The chlorination is performed in large reactors where p-xylene is exposed to chlorine gas under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(chloromethyl)-4-methylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of compounds like 2-hydroxy-1-(chloromethyl)-4-methylbenzene.

    Oxidation: Formation of 4-methylbenzoic acid.

    Reduction: Formation of 4-methylbenzyl chloride.

Scientific Research Applications

2-Chloro-1-(chloromethyl)-4-methylbenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical agents.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(chloromethyl)-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atoms.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(chloromethyl)-benzene: Lacks the methyl group at the para position.

    4-Chloro-1-(chloromethyl)-benzene: Similar structure but without the additional chlorine atom on the methyl group.

    2,4-Dichlorotoluene: Contains two chlorine atoms on the benzene ring but not on the methyl group.

Uniqueness

2-Chloro-1-(chloromethyl)-4-methylbenzene is unique due to the presence of both chlorine atoms on the methyl group and the benzene ring, which imparts distinct reactivity and chemical properties compared to its analogs.

Properties

IUPAC Name

2-chloro-1-(chloromethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYVMDCDEGTWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335853
Record name 2-chloro-1-(chloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2719-39-3
Record name 2-Chloro-1-(chloromethyl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2719-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-(chloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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